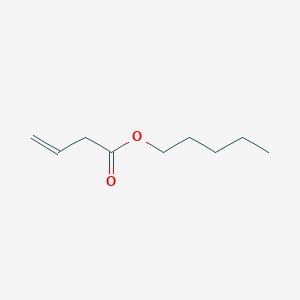

Pentyl 3-butenoate

Description

Pentyl 3-butenoate is an ester derived from 3-butenoic acid and pentanol. Applications likely align with similar esters, such as use in coatings, fragrances, or solvents, though further research is required to confirm specific industrial roles.

Properties

CAS No. |

23163-06-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

pentyl but-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

BUSVERZYRXOWCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physicochemical properties of pentyl 3-butenoate is essential for optimizing synthesis conditions and product identification.

The presence of the terminal alkene in the butenoate portion provides opportunities for further chemical modifications, distinguishing this compound from saturated esters like pentyl butanoate.

Preparation Methods for this compound

With 3-butenoic acid in hand, the synthesis of this compound can proceed via several routes, each with distinct advantages and limitations.

Direct Esterification Method

The most straightforward approach to synthesizing this compound involves the direct esterification of 3-butenoic acid with pentanol in the presence of an acid catalyst.

Reagents and Materials:

- 3-Butenoic acid

- Pentanol (n-pentanol)

- Concentrated sulfuric acid (catalyst)

- Molecular sieves (optional, for water removal)

- Appropriate glassware with heating and reflux capabilities

- Separation and purification equipment

Procedure:

- Combine equimolar amounts of 3-butenoic acid and pentanol in a reaction vessel (slight excess of pentanol often improves yield).

- Add concentrated sulfuric acid (typically 2-5% by weight of reactants) as a catalyst.

- Heat the mixture under reflux conditions for several hours (typically 3-8 hours).

- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, cool the reaction mixture to room temperature.

- Add water to quench the reaction and facilitate phase separation.

- Extract the ester product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize residual acid), and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Remove the solvent under reduced pressure.

- Purify the crude product by distillation or column chromatography.

Fischer Esterification with Dehydrating Agents

An enhanced variation of the direct esterification employs dehydrating agents to shift the equilibrium toward ester formation by removing water as it forms during the reaction.

Reagents and Materials:

- 3-Butenoic acid

- Pentanol

- Concentrated sulfuric acid (catalyst)

- Dehydrating agent (e.g., molecular sieves, magnesium sulfate, or Dean-Stark apparatus)

- Appropriate glassware with heating and reflux capabilities

Procedure:

- Set up a reaction apparatus with a Dean-Stark trap if using azeotropic removal of water, or add molecular sieves directly to the reaction mixture.

- Combine 3-butenoic acid and pentanol (1:1.2 molar ratio) in the reaction vessel.

- Add concentrated sulfuric acid catalyst (2-5% by weight).

- If using a Dean-Stark trap, add an appropriate azeotroping solvent (typically toluene or benzene).

- Heat the reaction mixture under reflux, collecting water in the Dean-Stark trap or allowing it to be absorbed by the molecular sieves.

- Continue refluxing until water production ceases (typically 4-8 hours).

- Follow the same workup and purification procedures as described in the direct esterification method.

Acid Chloride Method

For more efficient preparation, especially with sensitive substrates or when higher yields are required, converting 3-butenoic acid to its acid chloride before reaction with pentanol offers advantages.

Reagents and Materials:

- 3-Butenoic acid

- Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

- Pentanol

- Base (triethylamine or pyridine)

- Dry toluene or dichloromethane

- Appropriate glassware with inert atmosphere capabilities

Procedure:

- Prepare 3-butenoyl chloride by reacting 3-butenoic acid with thionyl chloride or oxalyl chloride:

a. Dissolve 3-butenoic acid in dry toluene or dichloromethane.

b. Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0-5°C.

c. Allow the mixture to warm to room temperature and stir for 2-3 hours.

d. Remove excess thionyl chloride and solvent under reduced pressure.

Prepare the esterification reaction:

a. Dissolve pentanol and triethylamine (1.1 equivalents each) in dry toluene.

b. Cool the solution to 0-5°C under inert atmosphere.Slowly add the freshly prepared 3-butenoyl chloride solution to the pentanol/triethylamine mixture.

- Allow the reaction to proceed at controlled temperature (typically starting at 0°C and warming to room temperature) for 1-3 hours.

- Monitor the reaction progress by TLC or GC.

- Quench the reaction with water.

- Separate the organic layer and wash with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

- Dry over anhydrous magnesium sulfate or sodium sulfate.

- Remove the solvent under reduced pressure.

- Purify the product by distillation or column chromatography.

This method typically provides higher yields (often >80%) compared to direct esterification and is particularly useful for large-scale preparations.

Enzymatic Esterification

For a more environmentally friendly approach with high selectivity, enzymatic catalysis using lipases offers an attractive alternative to chemical catalysts.

Reagents and Materials:

- 3-Butenoic acid

- Pentanol

- Lipase enzyme (e.g., Candida antarctica lipase B or Novozym 435)

- Suitable organic solvent (e.g., hexane or tert-butyl methyl ether)

- Molecular sieves

- Appropriate reaction vessel with temperature control

Procedure:

- Combine 3-butenoic acid and pentanol (1:1 to 1:3 molar ratio) in the reaction vessel containing the organic solvent.

- Add lipase enzyme (typically 5-10% by weight of reactants).

- Add 4Å molecular sieves to absorb water formed during the reaction.

- Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-50°C) with gentle stirring.

- Continue the reaction for 24-72 hours, monitoring progress by TLC or GC.

- Filter the reaction mixture to remove enzyme and molecular sieves.

- Remove the solvent under reduced pressure.

- Purify the product as needed, although enzymatic reactions often provide higher purity products requiring minimal further purification.

This method, while slower, operates under milder conditions and can offer higher selectivity, particularly when working with sensitive functional groups.

Product Purification and Analysis

Purification Techniques

After synthesis, this compound typically requires purification to remove unreacted starting materials, catalysts, and byproducts.

Distillation

Procedure:

- Subject the crude this compound to vacuum distillation.

- Collect the fraction corresponding to the boiling point of this compound.

- The expected boiling point under reduced pressure (0.1 MPa) would be extrapolated from similar esters, likely in the range of 85-95°C.

Column Chromatography

For smaller scale preparations or when higher purity is required:

Procedure:

- Prepare a silica gel column using an appropriate eluent system, typically a gradient of petroleum ether and ethyl acetate (beginning with a high ratio of petroleum ether).

- Load the crude product onto the column.

- Elute with the selected solvent system, collecting fractions.

- Analyze fractions containing the product using TLC or GC.

- Combine relevant fractions and remove solvent under reduced pressure.

Analytical Methods for Identification and Purity Assessment

Several analytical techniques are employed to confirm the identity and assess the purity of synthesized this compound:

Gas Chromatography (GC)

GC analysis provides information on product purity based on retention time and peak area. For this compound, Kovats' Retention Index values on non-polar columns at 150°C are reported as 1049 (on SE-30) and 1065 (on OV-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectroscopy are invaluable for structural confirmation of this compound:

Key 1H NMR signals would include:

- Terminal alkene protons (CH2=CH-) around 5.0-5.9 ppm

- Methylene protons adjacent to the carbonyl group (-CH2-C=O) around 3.0-3.2 ppm

- Methylene protons adjacent to the ester oxygen (-CH2-O-) around 4.0-4.2 ppm

- Remaining alkyl chain protons between 1.2-1.8 ppm

- Terminal methyl group (-CH3) around 0.8-0.9 ppm

Key 13C NMR signals would include:

- Carbonyl carbon (C=O) around 170-175 ppm

- Alkene carbons (C=C) around 115-140 ppm

- Ester oxygen-adjacent carbon (-CH2-O-) around 65 ppm

- Other carbon signals according to their environments

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the ester functional group:

- Characteristic ester C=O stretch around 1730-1750 cm-1

- C-O stretch around 1000-1300 cm-1

- C=C stretch from the butenoate portion around 1640-1680 cm-1

Mass Spectrometry (MS)

MS analysis would provide molecular weight confirmation and fragmentation pattern characteristic of this compound.

Reaction Conditions and Optimization

Optimizing the synthesis of this compound requires consideration of several key parameters:

Temperature Effects

Temperature significantly influences both reaction rate and selectivity:

- Higher temperatures generally increase reaction rates but may promote side reactions.

- For direct esterification, optimal temperatures typically range from 60-100°C.

- For acid chloride methods, initial addition is performed at lower temperatures (0-5°C) followed by warming to room temperature.

- Enzymatic methods require more precise temperature control, typically between 30-50°C.

Catalyst Considerations

The choice and quantity of catalyst directly impact reaction efficiency:

- For acid-catalyzed methods, 2-5% concentrated sulfuric acid (by weight) is typically optimal.

- Excess acid catalyst can promote side reactions, including polymerization of the alkene portion.

- For enzymatic methods, enzyme loading of 5-10% (by weight) with appropriate molecular sieves provides optimal results.

Reactant Ratio Optimization

The molar ratio of reactants affects equilibrium position and yield:

- For reversible esterification reactions, excess alcohol (typically 1.2-1.5 equivalents) shifts equilibrium toward product formation.

- For acid chloride methods, slight excess of base (1.1-1.2 equivalents) ensures complete neutralization of HCl generated during the reaction.

Reaction Time

Optimal reaction time varies by method:

- Direct esterification: 3-8 hours, depending on scale and conditions

- Acid chloride method: 1-3 hours

- Enzymatic methods: 24-72 hours

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-butenoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and 3-butenoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

Hydrolysis: Pentanol and 3-butenoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentyl 3-butenoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of pentyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions .

Comparison with Similar Compounds

Volatility and Solubility

- Pentyl Acetate : Medium volatility, slow evaporation rate, miscible with organic solvents, practically insoluble in water .

- Pentyl 3-methyl-2-butenoate: Higher molecular weight (170.25) suggests lower volatility compared to pentyl acetate. Methyl substitution likely enhances steric hindrance, reducing water solubility .

- Isopentyl 3-methyl-2-butenoate: Branched isopentyl group may further lower volatility and alter solubility profiles compared to linear-chain analogs .

Functional Differences

- Unsaturation vs. Saturation: The unsaturated backbone of 3-butenoate esters (e.g., pentyl 3-methyl-2-butenoate) may increase reactivity in polymerization or oxidation reactions compared to saturated esters like pentyl acetate.

- Branching Effects : Branched esters (e.g., isopentyl derivatives) typically exhibit lower melting points and altered solvent compatibility due to disrupted molecular packing .

Research Findings and Limitations

- Gaps in Data: Direct experimental data on this compound is absent in the evidence, necessitating extrapolation from analogs.

- Structural Complexity : Methyl and branched substitutions significantly alter properties, underscoring the need for targeted studies .

- Industrial Potential: Unsaturated esters like this compound may offer advantages in reactive diluent formulations, but stability under storage conditions must be assessed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.